Compound Description: This series of compounds replaces the N-(cyclopropylmethyl)amine substituent in the main compound with an additional 1H-pyrazol-4-yl group at the 2-position of the pyrimidine ring. The research highlights the development of these compounds as potent and selective CDK2 inhibitors, aiming to improve cancer treatment and address resistance to existing CDK4/6 inhibitors. []
Relevance: These compounds share the core 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine structure with the main compound, demonstrating the exploration of different substituents at the 2-position for modulating biological activity, particularly CDK2 inhibition. []
Compound Description: This compound features a 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine core, where the pyrimidine ring of the main compound is replaced by an isoquinoline. Additionally, a 6-chloro-3-nitropyridine moiety substitutes the cyclopropylmethyl group. This compound was investigated for inhibitory potency against kinases with a cysteine residue in their hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). []
Relevance: While this compound differs from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine in the core scaffold, it highlights the significance of the 1-methyl-1H-pyrazol-4-yl substituent in the context of kinase inhibition. The research explores the impact of replacing the pyrimidine with an isoquinoline ring system on activity and selectivity against specific kinases. []
Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing EGFR mutants, commonly associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). This compound exhibits high potency and selectivity for the double-mutant EGFRs (L858R/T790M, Del/T790M) over wild-type EGFR. It features a 5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl moiety as a core structure. []
Relevance: This compound highlights the application of the 1-methyl-1H-pyrazol-4-ylpyrimidine scaffold in developing potent and selective kinase inhibitors, specifically targeting EGFR mutants. Although structurally distinct from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, it showcases the versatility of this chemotype in medicinal chemistry efforts focused on kinase inhibition. []
Compound Description: This series introduces a 3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl) substituent at the 3-position of the pyrazole ring and incorporates a substituted methyl (2-aminoethyl)carbamate moiety at the 2-position of the pyrimidine ring. These compounds exhibit BRAF-kinase inhibitory properties and are being investigated for potential applications in cancer treatment, particularly for malignant melanoma. []
Relevance: These compounds share the core pyrazol-4-yl]pyrimidin-2-amine scaffold with N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, showcasing the exploration of diverse substitutions on both the pyrazole and pyrimidine rings to modulate kinase inhibitory activity and target selectivity. []
Compound Description: GDC-0994 is an orally bioavailable, selective ERK1/2 inhibitor designed to target the RAS/RAF/MEK/ERK signaling cascade, often dysregulated in cancer. GDC-0994 features a 4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridine core where the pyrazole is linked at the 5-position. []
Relevance: While incorporating a pyridine ring and different substituents, this compound shares the 2-((1-methyl-1H-pyrazol-yl)amino)pyrimidin-4-yl motif with N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, emphasizing the significance of this structural feature for kinase inhibition and its potential for targeting different kinases within signaling cascades. []
Compound Description: PF-06747775 is a potent, irreversible inhibitor targeting oncogenic EGFR mutants while sparing the wild-type EGFR. This compound demonstrates activity against common EGFR mutations (Del, L858R, T790M/L858R, and T790M/Del) and possesses desirable pharmacokinetic properties. It features a 6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl core, with modifications to the pyrimidine ring and additional substituents. []
Relevance: Despite structural differences from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, PF-06747775 highlights the adaptability of the 1-methyl-1H-pyrazol-4-yl moiety for developing potent and selective kinase inhibitors. The variations in the core scaffold and substituents exemplify the ongoing exploration of this chemical space for improved efficacy and selectivity profiles. []
Compound Description: Hu7691 is a selective Akt inhibitor that exhibits reduced cutaneous toxicity compared to other Akt inhibitors. This compound demonstrates promising kinase selectivity, excellent anticancer activity in vitro, a favorable pharmacokinetic profile, and efficacy in vivo. Hu7691 features a 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide core where the pyrazole ring is connected at the 5-position. []
Relevance: Though structurally different from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, Hu7691 emphasizes the significance of the 1-methyl-1H-pyrazol-yl group in kinase inhibitor design. The differences in scaffold and substitutions around this group illustrate efforts to fine-tune selectivity and reduce off-target effects, such as cutaneous toxicity. []
Compound Description: AZD4205 is a potent and selective JAK1 inhibitor, targeting the JAK/STAT pathway implicated in various diseases, including cancer. This compound exhibits good pharmacokinetic properties and enhances the antitumor activity of the EGFR inhibitor osimertinib in preclinical models. It features a [2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl] core with an indol-7-yl substituent. []
Relevance: Although structurally distinct from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, AZD4205 showcases the importance of the [(1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl motif for kinase inhibition and its potential for achieving selectivity against specific JAK family members. []
Compound Description: Acrizanib is a VEGFR-2 inhibitor specifically designed for topical ocular delivery, developed as a therapy for neovascular age-related macular degeneration. This compound exhibits potent inhibition of VEGFR-2, efficacy in rodent models of choroidal neovascularization, limited systemic exposure after topical ocular administration, and an acceptable ocular pharmacokinetic profile in rabbits. Acrizanib features a 5-((6-substituted pyrimidin-4-yl)oxy)-1H-indole core with a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group linked at the 5-position of the indole. []
Relevance: While not directly containing the same pyrimidine-pyrazole core as N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, Acrizanib exemplifies the broader application of substituted pyrazole rings in conjunction with heterocyclic scaffolds for developing kinase inhibitors. The compound's focus on VEGFR-2 inhibition further highlights the relevance of exploring these structural motifs for targeting various kinases involved in angiogenesis and other disease-relevant pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.